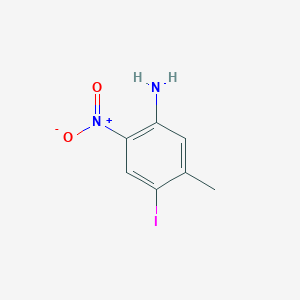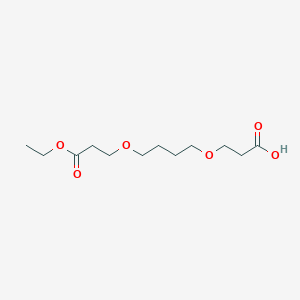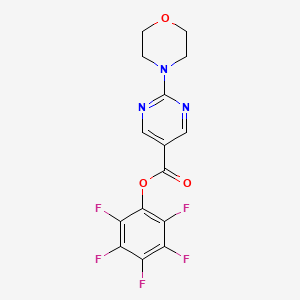
4-Iodo-5-methyl-2-nitroaniline
Übersicht
Beschreibung
4-Iodo-5-methyl-2-nitroaniline is a chemical compound with the CAS Number: 335349-58-1 . It has a molecular weight of 278.05 . The IUPAC name for this compound is 4-iodo-5-methyl-2-nitroaniline . It is also known by other names such as 4-Iodo-6-nitro-m-toluidine, 5-Amino-2-iodo-4-nitrotoluene, and 2-Amino-5-iodo-4-methylnitrobenzene .
Molecular Structure Analysis
The InChI code for 4-Iodo-5-methyl-2-nitroaniline is 1S/C7H7IN2O2/c1-4-2-6 (9)7 (10 (11)12)3-5 (4)8/h2-3H,9H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Iodo-5-methyl-2-nitroaniline is a solid at ambient temperature . It has a boiling point of 166-169 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
4-Iodo-5-methyl-2-nitroaniline is used in chemical synthesis . Its unique properties make it a valuable compound in the production of various other chemicals .
Nonlinear Optics
This compound has potential applications in the field of nonlinear optics . Nonlinear optic materials are crucial for applications such as holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .
Insulation for Wires and Cables
4-Iodo-5-methyl-2-nitroaniline can be used as an insulating material for wires and cables . Its unique properties make it suitable for this application .
Ferroelectric Components
This compound can be used in the production of ferroelectric components . Ferroelectric materials have a spontaneous electric polarization that can be reversed by the application of an external electric field .
Sensors
4-Iodo-5-methyl-2-nitroaniline can be used in the development of sensors . Its unique properties make it a valuable compound for this application .
Capacitors
This compound can be used in the production of capacitors . Capacitors store electrical energy in an electric field, and this compound’s properties make it suitable for this application .
Optical Switches
4-Iodo-5-methyl-2-nitroaniline can be used in the production of optical switches . Optical switches control light over the Internet by transmitting signals on different paths around the network .
Analytical Studies
4-Iodo-5-methyl-2-nitroaniline is used in analytical studies . Its absorption spectrum makes it useful for determining catechol derivatives in syntheses .
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
4-iodo-5-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAZSRKCQDQBPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625681 | |
| Record name | 4-Iodo-5-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-5-methyl-2-nitroaniline | |
CAS RN |
335349-58-1 | |
| Record name | 4-Iodo-5-methyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335349-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-5-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1613498.png)









